2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a sulfonamide group, and a chlorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The final step involves the acylation of the thiazole derivative with 2-methoxy-5-methylphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
- 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide exhibits unique properties due to the presence of the methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c1-12-3-8-17(27-2)16(9-12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)15-6-4-13(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBBSSEKGRXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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